2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)oxane-3,4,5-triol
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Overview
Description
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound characterized by its unique structural features. This compound is notable for its tetrahydropyran ring, which is substituted with a hydroxymethyl group and a 2,4,6-trimethoxyphenoxy group. The stereochemistry of the molecule is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic synthesis. The process often begins with the preparation of the tetrahydropyran ring, followed by the introduction of the hydroxymethyl group and the 2,4,6-trimethoxyphenoxy group. Common reagents used in these steps include various alcohols, phenols, and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions such as temperature and pressure, and purification techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups on the phenoxy ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce a variety of functional groups onto the phenoxy ring.
Scientific Research Applications
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol: The parent compound.
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4-dimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol: A similar compound with one less methoxy group on the phenoxy ring.
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-diol: A similar compound with an additional hydroxyl group.
Uniqueness
The uniqueness of (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol lies in its specific stereochemistry and the presence of the 2,4,6-trimethoxyphenoxy group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9/c1-20-7-4-8(21-2)14(9(5-7)22-3)24-15-13(19)12(18)11(17)10(6-16)23-15/h4-5,10-13,15-19H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNSHGZGFVJIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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